molecular formula C11H12N2O3 B8296352 4-Acetylamino-2,3-dihydrobenzofuran-7-carboxylic acid amide

4-Acetylamino-2,3-dihydrobenzofuran-7-carboxylic acid amide

Cat. No. B8296352
M. Wt: 220.22 g/mol
InChI Key: PHVUMCJNGWMFOM-UHFFFAOYSA-N
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Patent
US07772267B2

Procedure details

Ammonia gas was bubbled through a solution of 4-acetylamino-2,3-dihydro-benzofuran-7-carboxylic acid methyl ester (12 g, 51 mmol, prepared as described in Takuji Kakigami et al, Chem. Pharm. Bull, 46 (1), 42-52, (1998)) in CH3OH (200 mL) in a pressure bottle at 0-5° C. until the solution was saturated. The bottle was sealed and stirred at 60° C. overnight. After cooling to 0-5° C., the reaction mixture was charged one more time with NH3 gas, then the sealed bottle stirred at 60° C. for another 24 h. After cooling to rt, white precipitates were collected by filtration, and dried under vacuum to furnish the title compound (10.5 g) as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH3:1].C[O:3][C:4]([C:6]1[C:14]2[O:13][CH2:12][CH2:11][C:10]=2[C:9]([NH:15][C:16](=[O:18])[CH3:17])=[CH:8][CH:7]=1)=O>CO>[C:16]([NH:15][C:9]1[C:10]2[CH2:11][CH2:12][O:13][C:14]=2[C:6]([C:4]([NH2:1])=[O:3])=[CH:7][CH:8]=1)(=[O:18])[CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
12 g
Type
reactant
Smiles
COC(=O)C1=CC=C(C=2CCOC21)NC(C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bottle was sealed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0-5° C.
STIRRING
Type
STIRRING
Details
the sealed bottle stirred at 60° C. for another 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
CUSTOM
Type
CUSTOM
Details
white precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C2=C1CCO2)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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